phenyl N-(2-piperidinoethyl)carbamate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of phenyl N-(2-piperidinoethyl)carbamate hydrochloride typically involves the reaction of phenyl chloroformate with 2-(piperidino)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
Phenyl N-(2-piperidinoethyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Phenyl N-(2-piperidinoethyl)carbamate hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate linkages.
Biology: This compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of phenyl N-(2-piperidinoethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Phenyl N-(2-piperidinoethyl)carbamate hydrochloride can be compared with other carbamate compounds, such as:
- Phenyl N-(2-morpholinoethyl)carbamate hydrochloride
- Phenyl N-(2-pyrrolidinoethyl)carbamate hydrochloride
- Phenyl N-(2-piperazinyl)carbamate hydrochloride
These compounds share similar structures but differ in the nature of the nitrogen-containing ring. This compound is unique due to the presence of the piperidine ring, which can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
phenyl N-(2-piperidin-1-ylethyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(18-13-7-3-1-4-8-13)15-9-12-16-10-5-2-6-11-16;/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBGIVMWSXAQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)OC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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